

Spectroscopic Analysis of meso-2,3-Dibromobutane: A Technical Guide

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Compound of Interest

Compound Name: *meso-2,3-Dibromobutane*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **meso-2,3-dibromobutane**, a halogenated alkane of interest in various chemical and pharmaceutical research areas. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of the meso isomer, including tabulated data, experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **meso-2,3-dibromobutane**, both ^1H and ^{13}C NMR provide key insights into its symmetric nature.

^1H NMR Spectroscopy

Due to the plane of symmetry in **meso-2,3-dibromobutane**, the two methine protons (CH-Br) are chemically equivalent, as are the six protons of the two methyl groups. This results in a simplified ^1H NMR spectrum.

Table 1: ^1H NMR Spectroscopic Data for **meso-2,3-Dibromobutane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.8	Doublet	6H	-CH ₃
~4.2	Quartet	2H	-CHBr

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **meso-2,3-dibromobutane** is also simplified due to its symmetry. It exhibits two distinct signals corresponding to the methyl carbons and the methine carbons.

Table 2: ¹³C NMR Spectroscopic Data for **meso-2,3-Dibromobutane**

Chemical Shift (δ) ppm	Assignment
~25	-CH ₃
~55	-CHBr

Reference: The ¹³C NMR data for **meso-2,3-dibromobutane** has been reported by G.C. Levy, T. Pehk, and E. Lippmaa in Organic Magnetic Resonance, 1980, 14, 214.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **meso-2,3-dibromobutane** is characterized by absorptions corresponding to C-H and C-Br bonds. While diastereomers like **meso-2,3-dibromobutane** and the chiral (2R,3R)-dibromobutane have the same functional groups and are expected to show similar IR spectra, subtle differences in the fingerprint region may exist due to their different spatial arrangements.[\[2\]](#)

Table 3: Characteristic IR Absorption Bands for **meso-2,3-Dibromobutane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980-2920	Strong	C-H stretch (alkane)
1450-1370	Medium	C-H bend (alkane)
~600-500	Strong	C-Br stretch

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Experimental Protocols

The following sections outline generalized experimental procedures for acquiring NMR and IR spectra of liquid samples like **meso-2,3-dibromobutane**.

NMR Spectroscopy Protocol

A standard protocol for obtaining the NMR spectrum of a liquid haloalkane is as follows:

- **Sample Preparation:** Dissolve approximately 5-20 mg of **meso-2,3-dibromobutane** in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The typical sample volume is 0.6-0.7 mL.
- **Instrumentation:** The spectrum is recorded on a high-resolution NMR spectrometer.
- **Data Acquisition:**
 - The magnetic field is shimmed to achieve homogeneity.
 - For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.
- **Data Processing:** The FID is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

FTIR Spectroscopy Protocol

For a liquid sample such as **meso-2,3-dibromobutane**, the following attenuated total reflectance (ATR) or transmission methods are commonly used:

ATR-FTIR Method:

- **Instrument Setup:** Ensure the ATR crystal is clean.
- **Sample Application:** Place a small drop of neat **meso-2,3-dibromobutane** directly onto the ATR crystal.
- **Data Acquisition:** Record the spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum is processed, and the positions of the absorption bands are determined.

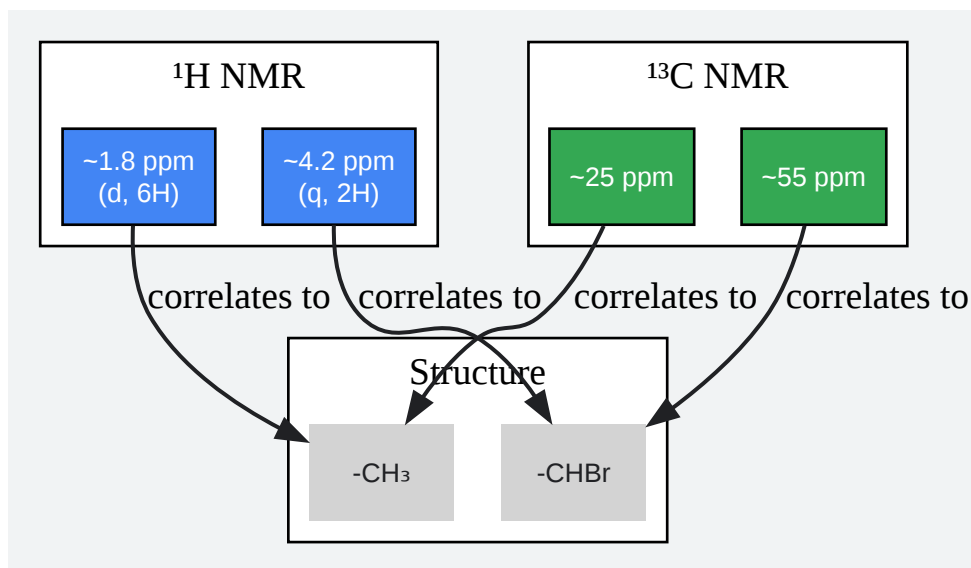
Transmission Method (Liquid Cell):

- **Cell Preparation:** Assemble a liquid cell with IR-transparent windows (e.g., NaCl or KBr plates).
- **Sample Loading:** Introduce a few drops of the neat liquid sample into the cell and seal it.
- **Data Acquisition:** Place the cell in the sample holder of the FTIR spectrometer and acquire the spectrum.
- **Data Processing:** Process the spectrum to identify the characteristic absorption peaks.

Visualizations

The following diagrams illustrate the structure and spectroscopic relationships of **meso-2,3-dibromobutane**.

Caption: Molecular structure of **meso-2,3-dibromobutane**.



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